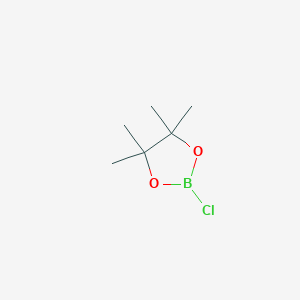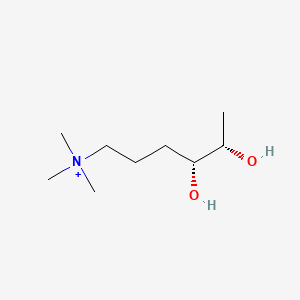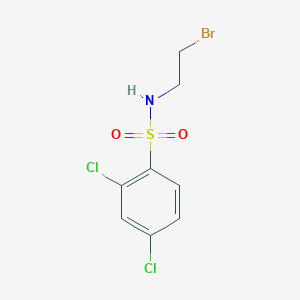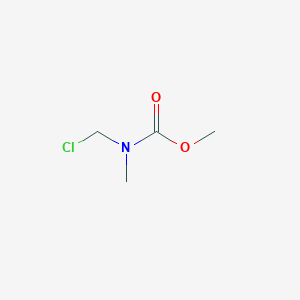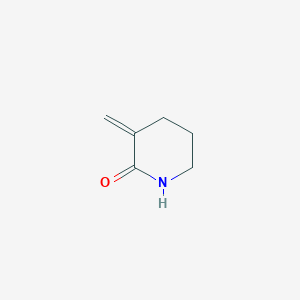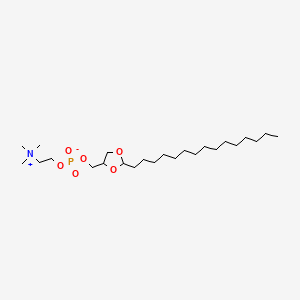![molecular formula C14H14N2O5 B3056028 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 683815-52-3](/img/structure/B3056028.png)
2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid
Descripción general
Descripción
This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . The compound with the carbonyl functional group will tautomerize to the enol form .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Additionally, the reduction of nitro groups and aryl ketones is a common step in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of a carbonyl group, an amine group, and a benzyloxy group would contribute to the complexity of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the carbonyl and amine groups. The carbonyl group is known to undergo nucleophilic addition reactions . The amine group can undergo a variety of reactions, including the formation of Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the carbonyl, amine, and benzyloxy groups. These groups can contribute to the polarity, solubility, and reactivity of the compound .Aplicaciones Científicas De Investigación
Synthesis and Transformations
Research by Prokopenko et al. (2010) involves the synthesis and transformations of derivatives related to 1,3-oxazole-4-carboxylic acids. This work highlights the methods for synthesizing functional derivatives and their further transformations, which is relevant for understanding the applications of similar compounds like 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid in synthetic chemistry (Prokopenko et al., 2010).
Polymer Synthesis
Kricheldorf and Thomsen (1992) discuss the preparation of 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid and its use in polycondensations for creating thermotropic polyesters. This indicates the potential of using structurally related oxazole-carboxylic acids in the synthesis of novel polymeric materials (Kricheldorf & Thomsen, 1992).
Peptide Synthesis
Crisma et al. (1997) have conducted studies on the structures of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids. Their findings are significant for understanding the reactivity and structural characteristics of oxazole derivatives in peptide synthesis, which could be relevant for compounds like this compound (Crisma et al., 1997).
Medicinal Chemistry
Piper et al. (1982) present syntheses involving N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester, a compound structurally related to this compound. Their work sheds light on the potential applications of similar compounds in the development of inhibitors and therapeutic agents (Piper et al., 1982).
Direcciones Futuras
The future directions for the study and use of this compound could include further exploration of its synthesis, analysis of its molecular structure, and investigation of its chemical reactions. Additionally, more research could be done to determine its mechanism of action and to fully characterize its physical and chemical properties .
Mecanismo De Acción
Mode of Action
It is known that the compound contains a benzyloxycarbonyl group, which is often used in organic chemistry as a protecting group for amines . The presence of this group could influence the compound’s interaction with its targets .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide using a palladium catalyst . .
Pharmacokinetics
Information on its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters is currently unavailable .
Result of Action
Given its potential involvement in the Suzuki–Miyaura cross-coupling reaction, it might play a role in the formation of carbon–carbon bonds, which are crucial in many biological processes .
Propiedades
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylaminomethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-9-12(13(17)18)16-11(21-9)7-15-14(19)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPCRHNBNXUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142101 | |
| Record name | 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
683815-52-3 | |
| Record name | 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683815-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



